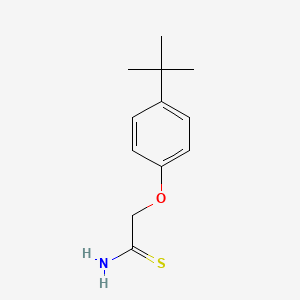

2-(4-t-Butylphenoxy)thioacetamide

Description

Contextualization within Thioamide Chemistry and Phenoxy Derivatives

Thioamides, the sulfur analogs of amides, are a class of compounds that have garnered considerable attention in medicinal and materials chemistry. The replacement of the carbonyl oxygen with a sulfur atom imparts unique physicochemical properties, including altered reactivity, hydrogen bonding capabilities, and electronic characteristics. justia.comgoogleapis.com Thioamides are known to be more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. epo.org They are versatile intermediates in the synthesis of various heterocyclic compounds and have been incorporated into biologically active molecules to enhance their therapeutic properties. justia.comgoogleapis.com

Phenoxy derivatives, on the other hand, are a broad class of compounds characterized by a phenyl ring linked to an oxygen atom. This structural motif is present in a vast array of natural products and synthetic molecules with diverse biological activities. ajgreenchem.com Phenoxyacetic acids and their derivatives, for instance, are well-known for their herbicidal properties. epo.org The specific nature and position of substituents on the phenyl ring play a crucial role in determining the biological and chemical properties of these derivatives.

The synthesis of thioamides can be achieved through various methods, with the thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide being a common approach. google.com Another notable method is the Willgerodt-Kindler reaction, which can produce thioamides from ketones. googleapis.com For a compound like 2-(4-t-Butylphenoxy)thioacetamide, a plausible synthetic route would involve the thionation of the corresponding amide, 2-(4-t-Butylphenoxy)acetamide.

Significance of the 4-tert-Butylphenoxy Moiety in Structure-Function Relationships

The 4-tert-butylphenoxy group is a significant structural feature that can profoundly influence the properties of a molecule. The tert-butyl group is a bulky, lipophilic substituent that can impact a molecule's solubility, membrane permeability, and interaction with biological targets. Its presence on the phenoxy ring at the para position can also influence the electronic environment of the entire moiety.

In the context of structure-activity relationships (SAR), the introduction of a tert-butyl group can lead to enhanced biological activity by promoting binding to hydrophobic pockets in enzymes or receptors. For example, the 4-tert-butyl group has been incorporated into various pharmacologically active molecules to improve their potency and selectivity. While direct SAR studies on this compound are not yet available, the known effects of this moiety in other chemical scaffolds suggest that it could play a critical role in defining the compound's biological profile.

Overview of Research Trends and Unexplored Areas for this compound and Related Compounds

Current research trends in thioamide chemistry are focused on their application as therapeutic agents, with studies exploring their potential as anticancer, antimicrobial, and antiviral agents. justia.com The unique properties of the thioamide group make it an attractive functional group for designing novel drugs. Similarly, research into phenoxy derivatives continues to uncover new biological activities, moving beyond their traditional use as herbicides to explore applications in medicine. ajgreenchem.com

Given the established biological activities of both thioamides and phenoxy derivatives, this compound represents a promising, yet largely unexplored, area of research. Key unexplored areas for this compound and its close analogs include:

Systematic Synthesis and Characterization: A detailed investigation into efficient and scalable synthetic routes for this compound and the full characterization of its physical and chemical properties, including spectroscopic data, are fundamental next steps.

Biological Screening: A comprehensive screening of the compound's biological activity is warranted. Based on the known activities of related structures, promising areas for investigation include its potential as an antifungal, antibacterial, or herbicidal agent. The thioamide moiety has been associated with antifungal and antibacterial properties, while phenoxyacetic acid derivatives are known herbicides. justia.comepo.org

Structure-Activity Relationship Studies: The synthesis and evaluation of a library of analogs with modifications to the thioamide and phenoxy moieties would provide valuable insights into the structure-activity relationships and help in the design of more potent and selective compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-12(2,3)9-4-6-10(7-5-9)14-8-11(13)15/h4-7H,8H2,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYZZYWCWZYHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372509 | |

| Record name | 2-(4-t-Butylphenoxy)thioacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35370-88-8 | |

| Record name | 2-(4-t-Butylphenoxy)thioacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

De Novo Synthesis of 2-(4-t-Butylphenoxy)thioacetamide

The de novo synthesis of this compound is most effectively approached by first forming the corresponding amide, 2-(4-t-butylphenoxy)acetamide, followed by a thioamidation step. This two-step process ensures high yields and purity.

The primary precursors for the synthesis are 4-t-butylphenol and a suitable two-carbon electrophile, typically 2-chloroacetamide (B119443).

4-t-Butylphenol: This starting material is commercially available. It serves as the foundational structure, providing the substituted phenoxy ring.

2-Chloroacetamide: This is the second key precursor, providing the acetamide (B32628) side chain.

The initial step in the synthesis is a Williamson ether synthesis. In this reaction, 4-t-butylphenol is deprotonated by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with 2-chloroacetamide via an SN2 reaction to displace the chloride and form the ether linkage, yielding the intermediate, 2-(4-t-butylphenoxy)acetamide.

Table 1: Precursors for the Synthesis of 2-(4-t-Butylphenoxy)acetamide

| Precursor | Role |

|---|---|

| 4-t-Butylphenol | Provides the substituted aromatic ring |

| 2-Chloroacetamide | Provides the acetamide side chain |

| Sodium Hydroxide | Base for deprotonation of phenol (B47542) |

The conversion of the amide functional group in 2-(4-t-butylphenoxy)acetamide to a thioamide is a critical step. This transformation is typically achieved using a thionating agent.

Common thionating reagents include:

Lawesson's Reagent: A mild and effective reagent for converting amides to thioamides. The reaction is typically carried out in an anhydrous, non-protic solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF) at elevated temperatures.

Phosphorus Pentasulfide (P₄S₁₀): A more classical, highly reactive thionating agent. Reactions with P₄S₁₀ often require careful temperature control.

The optimization of this step involves screening different solvents, reaction times, and temperatures to maximize the yield of this compound while minimizing the formation of byproducts. Thioacetamide (B46855) itself is often used as a sulfur source in various organic syntheses. ethz.ch The toxicity of thioamides is linked to the metabolic activation through oxygenation of the sulfur atom. ethz.ch

Table 2: Typical Conditions for Thioamidation

| Reagent | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|

| Lawesson's Reagent | Toluene | 80-110 °C | 4-12 hours |

For the described synthesis of this compound, stereochemical considerations are not applicable as the molecule is achiral. However, regioselectivity is an important aspect.

The Williamson ether synthesis is highly regioselective, with the alkylation occurring exclusively at the phenolic oxygen of 4-t-butylphenol rather than on the aromatic ring. Similarly, the thioamidation step is regioselective for the amide carbonyl group.

In more complex syntheses that might involve precursors with multiple reactive sites, regioselectivity can become a significant challenge. For instance, the reaction of cyanothioacetamide with unsymmetrical 1,3-dicarbonyl compounds can lead to a mixture of regioisomeric pyridine-2(1H)-thiones, demonstrating the difficulties in controlling the reaction outcome. researchgate.net Studies have shown that such reactions can be non-regiospecific, resulting in the formation of mixtures of isomers. researchgate.net

Functionalization and Derivatization Strategies for this compound Analogs

Modifying the core structure of this compound allows for the creation of analogs with potentially different chemical and physical properties. These modifications can be targeted at either the phenoxy ring or the thioacetamide moiety.

The aromatic phenoxy ring is amenable to various electrophilic aromatic substitution reactions. However, it is often more practical to introduce desired substituents on the phenol starting material before the ether synthesis.

Alkylation and Acylation: Friedel-Crafts reactions can introduce additional alkyl or acyl groups onto the aromatic ring. For example, a synthetic route to prepare 2,4-di-tert-butyl-5-aminophenol involves the tert-butylation of N-(3-hydroxyphenyl)acetamide. google.com

Halogenation: The ring can be halogenated at the positions ortho to the hydroxyl/ether group using standard halogenating agents.

Nitration: Nitration of the ring can introduce a nitro group, which can then be reduced to an amino group, providing a handle for further functionalization.

A general approach involves starting with a differently substituted phenol, such as 4-chloro-2-aminophenol or 4-nitrophenol, and then performing the Williamson ether synthesis followed by thioamidation to generate the desired analog.

The thioamide functional group is a versatile handle for a wide range of chemical transformations.

S-Alkylation: The sulfur atom of the thioamide is nucleophilic and can be alkylated with various electrophiles to form thioimidates.

Cyclization Reactions: Thioamides are key building blocks for the synthesis of sulfur-containing heterocycles. For example, they can react with α-haloketones in a Hantzsch-type synthesis to form thiazoles. Research has shown that related phenoxy acetamide structures can be used to synthesize 4-thiazolidinone (B1220212) derivatives. researchgate.net

Oxidation: The thioamide sulfur can be oxidized to a thioamide S-oxide or potentially a thioamide S,S-dioxide. ethz.ch This metabolic activation pathway is crucial for the biological activity and toxicity of many thioamides. ethz.ch

Conversion to Other Functional Groups: The thioamide group can be hydrolyzed back to an amide or converted to a nitrile under certain conditions. ethz.ch

These derivatization strategies allow for the creation of a diverse library of compounds based on the this compound scaffold.

Synthesis of Libraries for Structure-Activity Relationship Profiling

To investigate the structure-activity relationship (SAR) of this compound, the synthesis of a focused library of analogues is a critical step. This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity. High-throughput synthesis techniques are often employed to rapidly generate these libraries. organic-chemistry.org

The core structure of this compound offers several points for diversification:

Phenolic Ring Substitution: The tert-butyl group on the phenoxy ring can be replaced with other alkyl groups, halogens, or electron-donating/withdrawing groups. This is achieved by starting with a library of variously substituted phenols in the initial ether synthesis step.

Thioamide Modifications: The primary thioamide can be converted to secondary or tertiary thioamides by using different amines in a modified Willgerodt-Kindler reaction or through transamidation reactions. nih.gov

Alkyl Linker Variation: The length of the alkyl chain connecting the phenoxy group and the thioamide can be altered.

The following table illustrates a potential design for an SAR library based on the this compound scaffold.

| Scaffold Position | R1 (Phenoxy Substituent) | R2, R3 (Thioamide Substituents) |

| Variation 1 | -C(CH₃)₃ (t-Butyl) | -H, -H (Primary) |

| Variation 2 | -CH₃ (Methyl) | -H, -H |

| Variation 3 | -Cl (Chloro) | -H, -H |

| Variation 4 | -OCH₃ (Methoxy) | -H, -H |

| Variation 5 | -C(CH₃)₃ | -H, -CH₃ (Secondary) |

| Variation 6 | -C(CH₃)₃ | -CH₃, -CH₃ (Tertiary) |

| Variation 7 | -C(CH₃)₃ | -(CH₂)₄- (Pyrrolidinyl) |

This interactive table outlines potential structural modifications for generating a chemical library to study structure-activity relationships.

Catalytic Approaches and Process Intensification in Thioamide Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient and sustainable methods. For thioamide synthesis, this includes the exploration of catalytic systems and process intensification techniques like microwave-assisted synthesis. researchgate.netorganic-chemistry.org

Exploration of Homogeneous and Heterogeneous Catalysis

Catalysis offers a powerful tool to improve the efficiency, selectivity, and environmental profile of thioamide synthesis. Both homogeneous and heterogeneous catalysts have been explored for reactions like the Willgerodt-Kindler reaction and related multicomponent syntheses. nih.gov

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, can offer high reactivity and selectivity. For instance, copper catalysts have been used in the synthesis of α-keto thioamides. nih.gov Base catalysts are also commonly employed in the Willgerodt-Kindler reaction to promote the condensation steps. organic-chemistry.org

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, provides significant advantages in terms of catalyst recovery and reuse, simplifying product purification. While less common for thioamide synthesis, research is ongoing to develop solid-supported catalysts that can facilitate these transformations.

The table below summarizes some catalytic approaches applicable to thioamide synthesis.

| Catalyst Type | Catalyst Example | Reaction Type | Phase | Advantages |

| Base Catalyst | K₂CO₃ | Three-component synthesis | Heterogeneous | Low cost, readily available |

| Base Catalyst | DABCO | Three-component synthesis | Homogeneous | Activates elemental sulfur |

| Metal Catalyst | Copper (Cu) | α-Keto thioamide synthesis | Homogeneous | Promotes specific C-S bond formation |

| Organocatalyst | Imidazole | Thioamidation | Homogeneous | Metal-free, milder conditions |

This interactive table presents various catalytic systems that can be employed in the synthesis of thioamides, highlighting their type, application, and benefits.

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green strategies can be implemented.

Atom Economy: Three-component reactions, such as the Kindler reaction, are inherently more atom-economical as they combine multiple starting materials into the final product in a single step with fewer byproducts. organic-chemistry.org

Safer Solvents and Reaction Conditions: A significant push has been made to replace hazardous organic solvents. Water-mediated thioamidation reactions have been developed, offering a much safer and more environmentally friendly alternative. organic-chemistry.orgorganic-chemistry.org Catalyst- and solvent-free conditions for the Willgerodt-Kindler reaction have also been reported, often utilizing thermal or microwave heating. nih.gov

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption for the Kindler thioamide synthesis, often leading to higher yields and cleaner product profiles compared to conventional heating. organic-chemistry.org

Renewable Feedstocks and Less Hazardous Reagents: Using elemental sulfur as the sulfur source is a key aspect of the Willgerodt-Kindler reaction, which is an abundant and relatively non-toxic reagent. nih.gov

By integrating these catalytic and green chemistry approaches, the synthesis of this compound and its analogues can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Determinants for Molecular Activity

The structure of 2-(4-t-Butylphenoxy)thioacetamide can be deconstructed into three key components: the substituted aromatic phenoxy ring, the thioacetamide (B46855) linker, and the 4-tert-butyl group. Each of these fragments plays a crucial role in defining the molecule's interaction with its environment.

The nature and position of substituents on the aromatic ring can profoundly influence a molecule's activity through steric and electronic effects. While specific SAR studies on this compound are not extensively available in the public domain, general principles can be drawn from related classes of compounds. For instance, in studies of thioacetamide-triazole derivatives, substitutions on the aryl ring were generally well-tolerated. wustl.edunih.gov This suggests that the phenoxy ring of this compound could potentially accommodate a variety of substituents to fine-tune its activity.

The electronic properties of aromatic substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density of the entire molecule, impacting its reactivity and binding affinity. libretexts.orgjyu.fi For example, an electron-withdrawing group could enhance the acidity of the N-H protons in the thioacetamide moiety, potentially influencing its hydrogen bonding capabilities. Conversely, an electron-donating group could increase the electron density on the phenoxy oxygen, affecting its interaction with biological targets. The directing effects of these substituents also play a critical role in determining the regioselectivity of further chemical modifications. khanacademy.org

A hypothetical SAR study on this compound might involve synthesizing analogues with different substituents on the phenyl ring to probe these effects. The following table illustrates a hypothetical set of analogues and the expected impact of their substituents on the electronic properties of the aromatic ring.

| Substituent (R) | Position on Phenyl Ring | Electronic Effect | Expected Impact on Activity |

| -OCH3 | para | Electron-donating | May enhance activity through increased electron density |

| -Cl | para | Electron-withdrawing | May alter binding affinity and reactivity |

| -NO2 | meta | Strong electron-withdrawing | Could significantly decrease reactivity |

| -CH3 | ortho | Electron-donating/Steric hindrance | May increase activity or decrease due to steric clash |

The thioacetamide group (-C(S)NH2) is a critical functional moiety that dictates many of the molecule's chemical and biological properties. It is a bioisostere of the more common amide group, but with distinct characteristics. The carbon-sulfur double bond is longer and weaker than a carbon-oxygen double bond, and the thioamide unit has different hydrogen bonding capabilities, acting as a better hydrogen bond donor and a poorer acceptor compared to an amide.

In some contexts, the thioacetamide moiety is essential for bioactivation. For instance, in certain antitubercular agents, the thioamide is thought to be oxidized to a more reactive species that can then exert its therapeutic effect. The replacement of the thioamide with an amide can lead to a complete loss of activity, highlighting the critical role of the sulfur atom.

Studies on other thioacetamide-containing compounds have shown that modifications to this linker can have a significant impact on activity. For example, the introduction of a methyl branch on the carbon atom of the thioacetamide linker in a series of thioacetamide-triazoles led to a substantial decrease in antibacterial activity. wustl.edunih.gov This suggests that the steric bulk around the thioamide is a critical factor for molecular recognition and that the planarity of the thioamide unit might be important for its function.

The 4-tert-butyl group is a bulky, lipophilic substituent that significantly influences the conformational and electronic properties of the molecule. Its primary contributions include:

Lipophilicity: The tert-butyl group is highly nonpolar and increases the lipophilicity (fat-solubility) of the molecule. This property can affect the molecule's ability to cross cell membranes and its distribution within a biological system.

Electronic Effects: The tert-butyl group is weakly electron-donating through an inductive effect. This can subtly influence the electron density of the aromatic ring and the phenoxy oxygen.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. These models can then be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model typically involves several key steps. First, a dataset of compounds with known activities is compiled. For each compound, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Commonly used statistical methods for developing QSAR models include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. mdpi.comresearchgate.net The goal is to find a statistically significant equation that relates a combination of descriptors to the observed activity. The predictive power of the model is then validated using both internal and external validation techniques.

While a specific QSAR model for this compound is not publicly available, a hypothetical model could be developed using a series of analogues with varying substituents. The resulting equation might look something like this:

log(Activity) = c0 + c1logP + c2HOMO + c3*Steric_Descriptor + ...

Where logP represents lipophilicity, HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor), and Steric_Descriptor quantifies the bulkiness of a substituent.

The success of a QSAR model lies in its ability to not only predict activity but also to provide insights into the molecular properties that are important for the observed function. By analyzing the descriptors that are included in the final QSAR equation, researchers can understand which features are driving the activity.

For a class of compounds like phenoxy thioacetamides, several types of molecular descriptors would likely be important:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). They can be correlated with the molecule's reactivity and its ability to participate in electrostatic interactions.

Steric Descriptors: These quantify the size and shape of the molecule or its substituents. They are important for understanding how a molecule fits into a binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is logP, the logarithm of the partition coefficient between octanol (B41247) and water. It is crucial for predicting how a molecule will partition between aqueous and lipid environments, which affects its absorption, distribution, and transport to the target site.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule and describe aspects like branching and connectivity.

The following table provides examples of molecular descriptors and their potential correlation with the activity of thioacetamide derivatives.

| Descriptor Type | Example Descriptor | Potential Correlation with Activity |

| Electronic | HOMO Energy | Higher HOMO energy may correlate with increased nucleophilicity and reactivity. |

| Electronic | Dipole Moment | Can influence long-range interactions with a biological target. |

| Steric | Molar Refractivity (MR) | Related to the volume of a substituent and can indicate steric fit in a binding pocket. |

| Hydrophobic | logP | An optimal logP value is often required for good bioavailability. |

| Topological | Wiener Index | Can be related to the overall shape and branching of the molecule. |

By carefully analyzing the structure-activity relationships and employing QSAR modeling, a deeper understanding of the molecular properties of this compound can be achieved. This knowledge is invaluable for the design of new and improved analogues for a wide range of scientific applications.

Mechanistic Investigations at the Molecular and Cellular Level

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations provide profound insights into the electronic characteristics and reactive behavior of 2-(4-t-Butylphenoxy)thioacetamide at the molecular level. These theoretical approaches are instrumental in elucidating the fundamental properties that govern its chemical interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Orbital Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile youtube.comyoutube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO researchgate.nettaylorandfrancis.com.

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. The HOMO is expected to be localized on the electron-rich regions of the molecule, such as the sulfur and oxygen atoms, as well as the phenyl ring. Conversely, the LUMO would likely be distributed over the electron-deficient areas. The calculated energies of these orbitals and the resulting HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity and its potential to participate in chemical reactions. A theoretical study of similar compounds has shown that such calculations can provide valuable insights into their chemical behavior nih.govnih.gov.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and represents the type of information that would be generated from a computational study.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack researchgate.netresearchgate.net. The MESP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MESP analysis would likely show negative potential around the sulfur and oxygen atoms due to the presence of lone pairs of electrons, making these sites attractive for electrophiles. The hydrogen atoms of the thioamide group might exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The phenyl ring would likely show a mixed potential, with the pi-system being a region of negative potential.

Atomic Charge Distribution and Reactivity Indices (e.g., Mulliken Charges, Fukui Functions)

The distribution of atomic charges within a molecule provides further insight into its reactivity. Mulliken population analysis is a common method for calculating the partial charge on each atom. These charges can help to identify which atoms are electron-rich and which are electron-poor.

Fukui functions are another set of reactivity indices derived from conceptual density functional theory. They describe how the electron density at a particular point in a molecule changes with the addition or removal of an electron. The Fukui function can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

For this compound, a Mulliken charge analysis would quantify the partial charges on each atom, confirming the qualitative predictions from the MESP analysis. The Fukui functions would provide a more detailed and quantitative picture of the local reactivity of different atomic sites within the molecule.

Table 2: Illustrative Mulliken Charges for Selected Atoms in this compound (Note: The following data is illustrative and represents the type of information that would be generated from a computational study.)

| Atom | Mulliken Charge (a.u.) |

| S | -0.45 |

| O | -0.35 |

| N | -0.20 |

| C (thioamide) | +0.25 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are powerful computational tools for exploring these aspects.

Determination of Preferred Conformations and Energy Minima

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface. Computational methods can systematically explore the conformational space of a molecule to locate these stable structures and determine their relative energies.

For this compound, conformational analysis would reveal the preferred orientations of the t-butylphenoxy group relative to the thioacetamide (B46855) moiety. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. A study on related acetamides has demonstrated the existence of stable gauche and cis conformers. nih.gov

Dynamics of Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in a system, MD simulations can model the vibrations, rotations, and translations of the molecule, as well as its interactions with its environment (e.g., solvent molecules).

An MD simulation of this compound could be used to study the flexibility of the molecule and the dynamics of its intramolecular hydrogen bonds. If the molecule is studied in a solvent, the simulation can also reveal the nature and dynamics of its intermolecular interactions with the solvent molecules. Such simulations have been used to understand the mechanisms of various chemical reactions. nih.gov

In Silico Screening and Virtual Ligand Design for Targeted Applications

Following a comprehensive review of scientific literature and chemical databases, no specific research studies detailing the in silico screening or virtual ligand design of this compound for targeted applications were identified. While computational and theoretical chemistry are pivotal in modern drug discovery for screening vast libraries of compounds against biological targets, specific data, such as binding affinities, interaction models, or pharmacophore hypotheses for this compound, are not publicly available.

The application of in silico methods would typically involve the use of the three-dimensional structure of this compound as a query to screen against databases of biological targets, such as enzymes or receptors. This process, known as virtual screening, aims to predict the likelihood of the compound binding to a specific target, thereby identifying potential therapeutic applications. Techniques such as molecular docking would be employed to simulate the interaction between the compound and the target's binding site, providing insights into the binding mode and affinity.

Furthermore, virtual ligand design could be utilized to theoretically modify the structure of this compound to enhance its potency or selectivity for a particular biological target. This would involve computational modeling to predict how structural changes to the molecule would affect its interactions with the target.

Despite the potential for these computational approaches to elucidate the bioactivity of this compound, the absence of published research in this specific area means that no detailed findings or data tables on its in silico screening and virtual ligand design can be presented at this time. Future computational studies would be necessary to explore the potential targeted applications of this compound.

Comprehensive Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2-(4-t-Butylphenoxy)thioacetamide, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques would be crucial for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

tert-Butyl Group: A sharp singlet, integrating to nine protons, is anticipated for the chemically equivalent methyl protons of the tert-butyl group. This signal would typically appear in the upfield region, around 1.3 ppm.

Aromatic Protons: The para-substituted benzene (B151609) ring will give rise to a characteristic AA'BB' splitting pattern. Two doublets, each integrating to two protons, are expected. The protons ortho to the tert-butyl group (and meta to the ether linkage) would appear at approximately 7.3-7.4 ppm, while the protons meta to the tert-butyl group (and ortho to the ether linkage) would be found slightly downfield, around 6.8-7.0 ppm, due to the electron-donating effect of the ether oxygen.

Methylene (B1212753) Protons: The two protons of the methylene group (-O-CH₂-C(S)NH₂) adjacent to the phenoxy oxygen would appear as a singlet at approximately 4.5-4.7 ppm. The deshielding effect of the adjacent oxygen atom and the thioamide group accounts for this downfield shift.

Thioamide Protons: The two protons of the primary thioamide group (-C(S)NH₂) are expected to appear as two broad singlets in the region of 8.0-9.5 ppm. The exact chemical shift and broadness of these signals can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

tert-Butyl Group: The quaternary carbon of the tert-butyl group is expected to have a chemical shift around 34-35 ppm, while the methyl carbons would resonate at approximately 31-32 ppm.

Aromatic Carbons: The aromatic region will show four distinct signals. The carbon bearing the tert-butyl group (C4) is predicted to be around 145-147 ppm. The ipso-carbon attached to the ether oxygen (C1) would appear in the range of 154-156 ppm. The carbons ortho to the tert-butyl group (C3 and C5) are expected at approximately 126-127 ppm, and the carbons meta to the tert-butyl group (C2 and C6) would be found around 114-115 ppm.

Methylene Carbon: The methylene carbon (-O-CH₂-C(S)NH₂) is anticipated to have a chemical shift in the range of 70-72 ppm.

Thioamide Carbon: The carbon of the thioamide group (C=S) is characteristically found in the very downfield region of the spectrum, with a predicted chemical shift of approximately 195-205 ppm.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | ~1.3 (s, 9H) | ~34-35 (C), ~31-32 (CH₃) |

| Ar-H (ortho to t-Bu) | ~7.3-7.4 (d, 2H) | ~126-127 |

| Ar-H (meta to t-Bu) | ~6.8-7.0 (d, 2H) | ~114-115 |

| O-CH₂ | ~4.5-4.7 (s, 2H) | ~70-72 |

| C(S)NH₂ | ~8.0-9.5 (br s, 2H) | ~195-205 |

| Ar-C1 (C-O) | - | ~154-156 |

| Ar-C4 (C-t-Bu) | - | ~145-147 |

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecule, 2D NMR experiments are invaluable. researchgate.netyoutube.comslideshare.netsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. researchgate.netyoutube.comslideshare.netsdsu.eduepfl.ch For this compound, this would be particularly useful in confirming the coupling between the aromatic protons in the AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netyoutube.comslideshare.netsdsu.eduepfl.ch The HSQC spectrum would definitively link the proton signals of the tert-butyl, aromatic, and methylene groups to their corresponding carbon signals.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₇NOS), HRMS would be used to confirm its molecular formula. The expected exact mass can be calculated and compared to the experimentally determined value, typically with an accuracy of a few parts per million (ppm). This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. The analysis of sulfur-containing compounds can be effectively performed using techniques like Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass spectrometer. rsc.org

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This technique is instrumental in elucidating the structure of a molecule by piecing together its fragments. nih.gov For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The expected fragmentation pathways would likely involve:

Loss of the thioacetamide (B46855) group: Cleavage of the ether bond could lead to the formation of a stable 4-tert-butylphenoxonium ion.

Cleavage of the tert-butyl group: The loss of a tert-butyl radical (57 Da) is a common fragmentation pathway for compounds containing this moiety, leading to a prominent fragment ion.

Fragmentation of the thioacetamide side chain: This could involve the loss of ammonia (B1221849) (NH₃) or the thioformyl (B1219250) radical (CHS).

The systematic analysis of these fragment ions allows for the reconstruction of the molecular structure. The fragmentation of sulfonamides, which share some structural similarities, often involves complex rearrangements that can be investigated using MS/MS. researchgate.net

| Fragment Description | Predicted m/z |

|---|---|

| [M+H]⁺ (Protonated Molecule) | 224.1158 |

| [M - C₄H₉]⁺ | 167.0583 |

| [4-t-Butylphenol]⁺ | 150.1045 |

| [C₆H₅O]⁺ | 93.0335 |

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and assessing the purity of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of a wide range of organic compounds. mdpi.comyoutube.comyoutube.com For this compound, a reversed-phase HPLC method could be developed to separate the target compound from any starting materials, by-products, or degradation products. The eluent would then be introduced into the mass spectrometer for detection and identification of each component. LC-MS/MS methods are particularly powerful for the analysis of complex samples. mdpi.comyoutube.comyoutube.comyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. researchgate.netbiomedpharmajournal.orgnih.govnih.govnih.govresearchgate.net While the thioacetamide functionality might pose challenges due to thermal lability, derivatization could be employed to improve its volatility and stability for GC-MS analysis. For instance, related phenolic compounds are often analyzed by GC-MS after derivatization. researchgate.netnih.govresearchgate.netnist.gov GC-MS provides excellent separation efficiency and allows for the identification of compounds based on both their retention time and mass spectrum.

Derivatization Strategies for Enhanced Mass Spectral Detection and Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. However, the analysis of certain molecules, including thioamides, can sometimes be enhanced through chemical derivatization. This process involves modifying the original molecule to improve its volatility, thermal stability, or ionization efficiency, leading to better detection and more informative fragmentation patterns.

For a compound like this compound, derivatization could target the thioamide functional group. Common strategies for thioamides might include S-alkylation to convert the thioamide into a more stable and readily analyzable iminothioether.

Despite the theoretical applicability of these methods, a review of the scientific literature reveals a lack of specific studies detailing the derivatization of this compound for mass spectral analysis. Research dedicated to optimizing its detection and fragmentation analysis via derivatization has not been prominently published. Therefore, no specific, experimentally verified derivatization agents or reaction conditions for this particular compound can be detailed at this time.

| Potential Derivatization Target | General Strategy | Potential Derivative | Rationale for Enhancement |

| Thioamide Group (-C(S)NH₂) | S-Alkylation (e.g., with methyl iodide) | Iminothioether | Increased volatility and stability; directs fragmentation. |

| Thioamide Group (-C(S)NH₂) | Acylation (e.g., with trifluoroacetic anhydride) | N-acylthioamide or S-acylthioimidate | Increased volatility, improved chromatographic behavior (for GC-MS). |

Note: This table represents general, theoretical strategies and does not reflect experimentally verified methods for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds, providing a unique "fingerprint" for each compound.

For this compound, the spectra would be expected to exhibit characteristic bands corresponding to its key structural features: the p-disubstituted benzene ring, the ether linkage, the t-butyl group, and the thioamide moiety.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Signal |

| N-H (thioamide) | Stretching | 3300-3100 | Weak to Medium |

| C-H (aromatic) | Stretching | 3100-3000 | Strong |

| C-H (aliphatic, t-butyl) | Stretching | 2960-2850 | Strong |

| C=S (thioamide) | Stretching | 1250-1020 | Strong |

| C-N (thioamide) | Stretching | 1420-1380 | Medium |

| C-O-C (ether) | Asymmetric Stretching | 1260-1200 | Medium |

| C-O-C (ether) | Symmetric Stretching | 1075-1020 | Weak |

| para-substituted Benzene | C-H Out-of-plane Bending | 840-810 | Medium |

Note: This table is predictive and based on general spectroscopic principles. It does not represent published experimental data for this compound.

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

An X-ray crystallographic analysis of this compound would reveal the planarity of the thioamide group, the orientation of the phenoxy ring relative to the thioacetamide side chain, and the conformation of the t-butyl group. It would also detail the intermolecular interactions, such as hydrogen bonding involving the thioamide N-H protons and the sulfur atom, which dictate the crystal packing.

A thorough search of crystallographic databases and the scientific literature did not yield any published reports on the single-crystal X-ray structure of this compound. Consequently, critical crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available.

| Crystallographic Parameter | Information Provided | Status for this compound |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). | Data Not Available |

| Space Group | The symmetry elements of the unit cell. | Data Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. | Data Not Available |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. | Data Not Available |

| Torsion Angles | The dihedral angles that define the molecular conformation. | Data Not Available |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, etc., in the crystal packing. | Data Not Available |

Applications in Chemical Sciences and Materials Technology

Utilization as a Versatile Chemical Reagent or Intermediate in Organic Synthesis

Role as a Thioamidation Reagent

Thioamides are a class of organosulfur compounds recognized for their role in thioamidation, the introduction of a thioamide group into a molecule. This functionality is a key step in the synthesis of various sulfur-containing organic compounds. However, no specific studies detailing the use of 2-(4-t-butylphenoxy)thioacetamide as a reagent for this purpose have been identified. General thioamidation reactions often utilize simpler reagents like Lawesson's reagent or phosphorus pentasulfide.

Precursor in the Synthesis of Novel Heterocyclic Compounds

The thioamide functional group is a well-established building block for synthesizing a wide array of heterocyclic compounds, most notably thiazoles, through reactions like the Hantzsch thiazole (B1198619) synthesis. This reaction typically involves the condensation of a thioamide with an α-haloketone. While it is chemically plausible that this compound could serve as a precursor in such syntheses, leading to novel heterocyclic structures bearing the 4-t-butylphenoxy moiety, no specific examples or research articles documenting this pathway have been found in the available literature.

Potential in Polymer and Materials Chemistry

Studies on Copolymerization and Polymer Modification

The introduction of specific functional groups can impart desired properties to polymers. While monomers containing tert-butyl groups, such as tert-butyl methacrylate, are used in polymer chemistry, there is no available research on the copolymerization or subsequent modification of polymers using this compound.

Integration into Polymer Architectures for Functional Material Development

The integration of unique chemical moieties into polymer chains is a key strategy for developing functional materials with tailored optical, thermal, or chemical properties. The combination of the bulky, hydrophobic tert-butyl group and the reactive thioamide group could theoretically offer interesting properties. However, there are no documented studies on the incorporation of this compound into polymer architectures for the development of such materials.

Research into Corrosion Inhibition and Scale Prevention Mechanisms

Organic compounds containing sulfur and nitrogen atoms, such as thioamides and their derivatives, are often investigated as corrosion inhibitors for various metals and alloys. Their effectiveness typically stems from the ability of the heteroatoms to adsorb onto the metal surface, forming a protective layer. The presence of a large, hydrophobic group like the 4-tert-butylphenyl group could further enhance this protective barrier. Although numerous studies exist on thiourea, thiadiazoles, and other related sulfur-containing compounds as corrosion inhibitors, specific research detailing the efficacy and mechanism of this compound for corrosion or scale prevention is currently absent from the scientific record.

Investigation of Adsorption Mechanisms on Metal Surfaces

The efficacy of an organic molecule as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents. The adsorption of this compound on metal surfaces, such as steel in acidic media, is a complex process governed by the chemical structure of the molecule and the nature of the metal surface.

The adsorption process can involve either physisorption, chemisorption, or a combination of both. Physisorption is a result of electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is typically positively charged, and the inhibitor can interact with it. Chemisorption involves the sharing or transfer of charge from the inhibitor molecule to the vacant d-orbitals of the metal, leading to the formation of a coordinate-type bond.

The this compound molecule possesses several features that facilitate its adsorption. The presence of heteroatoms such as sulfur and nitrogen, with their lone pairs of electrons, as well as the π-electrons of the aromatic ring, allows for strong electronic interaction with the metal surface. The bulky tert-butyl group can also influence the packing and orientation of the adsorbed molecules, potentially enhancing the surface coverage.

To elucidate the specific mechanism of adsorption, researchers often employ adsorption isotherms. These models, such as the Langmuir, Temkin, and Frumkin isotherms, provide insights into the nature of the interaction between the inhibitor and the metal surface. For instance, the Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the surface, with each active site holding one adsorbate molecule. The fit of experimental data to a particular isotherm can indicate whether the adsorption is ideal or if there are interactions between the adsorbed molecules.

Electrochemical Characterization of Inhibitory Action

Electrochemical techniques are powerful tools for characterizing the inhibitory action of compounds like this compound. These methods provide quantitative data on the reduction of corrosion rates and offer insights into the mechanism of inhibition.

Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data is plotted as a Tafel plot (logarithm of current density versus potential). In the presence of an effective inhibitor like this compound, a significant decrease in the corrosion current density (i_corr) is observed. The shape of the polarization curves can also indicate whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. Anodic inhibitors primarily suppress the metal dissolution reaction, while cathodic inhibitors hinder the hydrogen evolution reaction. A mixed-type inhibitor affects both processes.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the electrode-solution interface. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The resulting Nyquist plots can be modeled using equivalent electrical circuits to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor are indicative of the formation of a protective film on the metal surface. The decrease in C_dl can be attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer, both of which are consequences of the inhibitor's adsorption.

The inhibition efficiency (IE%) can be calculated from both potentiodynamic polarization and EIS data using the following equations:

From Potentiodynamic Polarization: IE% = [(i_corr - i'_corr) / i_corr] x 100 where i_corr and i'_corr are the corrosion current densities without and with the inhibitor, respectively.

From EIS: IE% = [(R'_ct - R_ct) / R'_ct] x 100 where R_ct and R'_ct are the charge transfer resistances without and with the inhibitor, respectively.

Development of Novel Sulfur-Transfer Reagents and Sulfurizing Agents

Beyond its applications in corrosion inhibition, this compound shows promise as a sulfur-transfer or sulfurizing agent in synthetic chemistry. Thioamides, in general, are known to be effective sources of sulfur for the synthesis of various sulfur-containing compounds, including metal sulfides. researchgate.net

The thioacetamide (B46855) functional group (-C(S)NH2) in this compound can react with metal precursors to form metal sulfide (B99878) nanoparticles or thin films. nih.gov The decomposition of the thioamide upon heating in the presence of a metal salt leads to the in-situ generation of sulfide ions, which then react with the metal ions. The phenoxy and tert-butyl substituents can influence the reactivity of the thioamide group and the properties of the resulting metal sulfide materials by affecting the decomposition temperature and the coordination environment around the metal center during the reaction.

The use of single-source precursors like this compound for the synthesis of metal sulfides offers several advantages, including better control over stoichiometry and potentially lower reaction temperatures compared to traditional methods that use highly toxic and volatile sulfur sources like hydrogen sulfide gas. Research in this area is focused on tuning the molecular structure of the thioamide to control the size, shape, and phase of the resulting metal sulfide nanocrystals, which have applications in areas such as catalysis, electronics, and optoelectronics.

Emerging Trends and Future Research Perspectives

Integration of Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The landscape of drug discovery and materials science is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools offer the potential to significantly accelerate the identification and optimization of novel compounds like 2-(4-t-Butylphenoxy)thioacetamide.

Predictive Modeling: AI and ML algorithms can be trained on large datasets of existing thioamide and phenoxy ether compounds with known biological activities and physicochemical properties. These models can then predict the potential bioactivities, toxicity, and pharmacokinetic profiles of novel structures, including this compound. This predictive capability allows for the in silico screening of vast virtual libraries, prioritizing compounds with the highest probability of desired effects for synthesis and experimental testing. For instance, machine learning models have been successfully used to predict the toxicity of compounds based on their chemical structures, which can help identify potentially harmful candidates early in the discovery process. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with optimized properties. By providing the model with a desired set of parameters—such as target affinity, selectivity, and synthetic accessibility—it can generate novel chemical structures that are likely to exhibit these characteristics. This approach could be employed to design analogs of this compound with enhanced efficacy or reduced off-target effects.

Reaction Prediction and Synthesis Planning: AI tools are also being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes. This can be particularly valuable for complex molecules, helping chemists to identify the most efficient and cost-effective ways to synthesize this compound and its derivatives.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding and controlling chemical reactions is fundamental to the efficient synthesis of any compound. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reaction progress are becoming increasingly important in modern synthetic chemistry.

For the synthesis of this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights. These methods allow researchers to track the consumption of reactants and the formation of products and intermediates in real-time, without the need to withdraw samples from the reaction mixture. researchgate.netresearchgate.net

Reaction Kinetics and Mechanism: By continuously monitoring the concentrations of different species, detailed kinetic profiles of the reaction can be constructed. This information is crucial for understanding the reaction mechanism, identifying rate-limiting steps, and optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Process Analytical Technology (PAT): In an industrial setting, in situ monitoring is a key component of Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes. mdpi.com By integrating advanced spectroscopic tools into the synthesis of this compound, it would be possible to ensure consistent product quality, improve yields, and enhance the safety and efficiency of the manufacturing process.

Future research in this area could focus on developing and adapting specific spectroscopic methods for the unique chemical environment of thioacetamide (B46855) synthesis, potentially leading to more robust and scalable production methods.

Exploration of Undiscovered Bioactivities and Their Underlying Mechanisms through High-Throughput Screening

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of compounds for biological activity against a specific target. nih.govnih.govdrugtargetreview.com This approach is central to modern drug discovery and can be instrumental in uncovering the potential therapeutic or agrochemical applications of this compound.

Broad-Spectrum Screening: HTS allows for the screening of a compound against a wide array of biological targets, including enzymes, receptors, and whole cells. ewadirect.com This can reveal unexpected biological activities that would not be predicted based on the compound's structure alone. For this compound, HTS could be used to explore its potential as an inhibitor of various enzymes, a modulator of cellular signaling pathways, or an agent with antimicrobial or antiproliferative effects.

Target Identification: Once a bioactive "hit" is identified through HTS, further studies can be conducted to determine its specific molecular target and mechanism of action. This is a critical step in the development of any new therapeutic or agrochemical agent.

Structure-Activity Relationship (SAR) Studies: HTS can be used to screen libraries of analogs of this compound, where systematic modifications have been made to its chemical structure. The data generated from these screens can be used to build a structure-activity relationship (SAR) profile, which provides insights into how different parts of the molecule contribute to its biological activity. This information is invaluable for the rational design of more potent and selective compounds.

The application of HTS to this compound and its derivatives could open up new avenues for research and development, potentially leading to the discovery of novel agents for a variety of applications.

Development of Sustainable and Economically Viable Synthetic Routes

In recent years, there has been a growing emphasis on the development of "green" and sustainable chemical processes. This involves the use of environmentally friendly reagents, solvents, and catalysts, as well as the design of energy-efficient and atom-economical reactions. rsc.org

For the synthesis of thioamides like this compound, traditional methods often involve the use of harsh reagents and produce significant amounts of waste. chemistryforsustainability.org Future research should focus on developing more sustainable synthetic routes.

Green Solvents: The use of deep eutectic solvents (DES) has been explored as an environmentally benign alternative to traditional organic solvents for thioamide synthesis. researchgate.net These solvents are often biodegradable and can be recycled and reused.

Catalyst-Free and Solvent-Free Reactions: The development of reactions that can proceed without the need for a catalyst or solvent is a key goal of green chemistry. Some methods for the synthesis of aryl thioamides have been developed that operate under these conditions. mdpi.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants are combined in a single step to form a product, are highly atom-economical and can significantly reduce the number of synthetic steps and purification procedures required. chemistryforsustainability.org The use of elemental sulfur in multicomponent reactions is a promising approach for the sustainable synthesis of thioamides.

By focusing on the principles of green chemistry, it may be possible to develop synthetic routes to this compound that are not only more environmentally friendly but also more economically viable, which is crucial for any potential large-scale application of the compound.

Q & A

Q. What are the key steps and optimization strategies for synthesizing 2-(4-t-Butylphenoxy)thioacetamide?

The synthesis involves sequential reactions, typically starting with the preparation of the phenoxy intermediate followed by thioacetylation. Critical steps include:

- Nucleophilic substitution : Reacting 4-t-butylphenol with a bromoacetyl or chloroacetyl precursor under basic conditions (e.g., K₂CO₃ in acetone) to form the phenoxyacetamide intermediate.

- Thioacetylation : Introducing the thioamide group via reaction with Lawesson’s reagent or phosphorus pentasulfide in anhydrous solvents like THF or toluene .

Optimization : Control reaction temperature (60–80°C for thioacetylation), use inert atmospheres to prevent oxidation, and purify via column chromatography (silica gel, eluent: hexane/ethyl acetate). Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the t-butyl group (δ ~1.3 ppm for 9H singlet) and thioamide protons (δ ~10–12 ppm for NH). 2D NMR (COSY, HSQC) resolves overlapping signals .

- IR Spectroscopy : Strong absorption bands at ~3200 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=S stretch) validate the thioamide moiety .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 266.12) and isotopic patterns consistent with sulfur and chlorine .

Advanced Research Questions

Q. How does the reactivity of this compound vary under acidic, basic, or oxidative conditions?

- Acidic Conditions : The thioamide group may hydrolyze to a carboxylic acid derivative in strong acids (e.g., HCl, H₂SO₄), requiring pH monitoring to prevent degradation .

- Basic Conditions : Base-induced elimination reactions can occur, forming nitriles or thiols. Use buffered systems (pH 7–9) for stability .

- Oxidative Conditions : Susceptible to oxidation by peroxides or O₂, forming sulfoxides or sulfones. Store under nitrogen and add antioxidants (e.g., BHT) in long-term studies .

Q. What methodologies are used to investigate the structure-activity relationship (SAR) of this compound in biological systems?

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density distribution, highlighting the thioamide’s role in hydrogen bonding with target proteins .

- Biological Assays :

- Enzyme Inhibition : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay).

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM range) .

- Crystallography : Co-crystallize with target proteins (e.g., PARP-1) to resolve binding modes .

Q. How can researchers reconcile contradictions in experimental data, such as varying biological activity across studies?

- Reproducibility Checks : Validate protocols using standardized controls (e.g., cisplatin for cytotoxicity assays) and replicate experiments across labs .

- Variable Analysis : Assess solvent effects (DMSO vs. aqueous buffers) on compound solubility and aggregation. For example, >1% DMSO may artificially enhance membrane permeability .

- Meta-Analysis : Compare data across studies using tools like ChemRxiv or PubChem BioAssay to identify trends (e.g., higher activity in lipophilic environments) .

Q. What are the safety protocols for handling this compound, given its potential toxicity?

- Acute Toxicity : LD₅₀ (rat, oral) = 301 mg/kg. Use PPE (gloves, goggles) and work in fume hoods .

- Decomposition : Avoid strong oxidizers (e.g., KMnO₄) to prevent hazardous gases (SOₓ, NOₓ). Decontaminate spills with 10% NaHCO₃ .

- Storage : Store at 2–8°C in amber vials under nitrogen. Monitor for discoloration (yellowing indicates degradation) .

Methodological Notes for Data Collection

- Synthetic Yield Optimization : Use design-of-experiment (DoE) software (e.g., JMP) to optimize solvent polarity and catalyst loading .

- Biological Data Validation : Apply ANOVA with post-hoc Tukey tests to compare experimental groups, ensuring p ≤ 0.05 significance .

- Computational Data : Cross-validate docking results (AutoDock Vina) with experimental IC₅₀ values to refine SAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.